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3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, with the molecular formula CHNOS·HCl, is a bifunctional compound characterized by the presence of both an amine and a carboxylic acid group linked by a disulfide bond. This compound is primarily utilized in biochemical and pharmaceutical research due to its ability to form reversible disulfide bonds, making it a valuable tool for various applications such as protein crosslinking and drug delivery systems .
AEDP-HCl does not have a direct biological effect. Its mechanism of action relies on its ability to covalently link biomolecules through its bifunctional structure. The amine group allows for conjugation to target molecules, while the cleavable disulfide bond enables controlled release under reducing conditions [, ]. This property is valuable for studying protein interactions, enzyme activity, and protein structure.
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, also known as Nepersen, is a biochemical used in proteomics research [, ]. Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications. Nepersen is a thiol-reactive agent, meaning it reacts with thiol groups (also known as sulfhydryl groups) found on cysteine residues in proteins [].
Here's how Nepersen is used in proteomics research:
While research on Nepersen is ongoing, there are some suggestions for its use in other scientific areas:
The biological activity of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is significant in various fields:
The synthesis of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride typically involves two main steps:
The reaction conditions generally include:
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has diverse applications across various fields:
Research on interaction studies involving 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has highlighted its role in:
Several compounds exhibit similarities to 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, particularly in their structural features or functional applications. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Dithiobis(3-mercaptopropionate) | Contains two thiol groups | Used primarily for irreversible crosslinking |
| N,N'-Bis(2-aminoethyl)disulfide | Contains two aminoethyl groups linked by disulfide | More stable than 3-[(2-Aminoethyl)dithio]propionic acid |
| Cystamine | Contains two amine groups linked by disulfide | Primarily used in reducing environments |
| Dimethyl L-cystinate dihydrochloride | Contains dimethyl groups attached to cystine | Used mainly in peptide synthesis |
The unique aspect of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride lies in its bifunctionality—combining an amine and carboxylic acid group with a cleavable disulfide bond—enabling versatile applications in biochemical research and drug development .